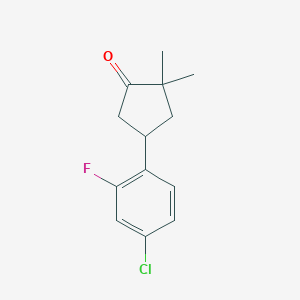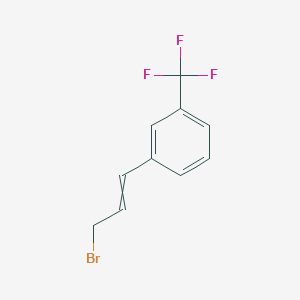
4-Dimethylamino-6-methylpyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Dimethylamino-6-methylpyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a dimethylamino group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-6-methylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-dimethylaminopyridine with methyl iodide to introduce the methyl group at the 6-position. This is followed by the oxidation of the resulting intermediate to introduce the carboxylic acid group at the 2-position. The reaction conditions typically involve the use of strong bases and oxidizing agents under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods often optimize the reaction conditions to minimize by-products and reduce production costs .
化学反应分析
Types of Reactions
4-Dimethylamino-6-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .
科学研究应用
4-Dimethylamino-6-methylpyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including esterifications and acylations.
Biology: The compound is studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the synthesis of advanced materials and polymers
作用机制
The mechanism of action of 4-Dimethylamino-6-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group enhances its nucleophilicity, making it an effective catalyst in acylation reactions. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their reactivity and stability. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile tool in organic synthesis .
相似化合物的比较
Similar Compounds
4-Dimethylaminopyridine (DMAP): Similar in structure but lacks the methyl and carboxylic acid groups.
6-Methylpyridine-2-carboxylic acid: Similar but lacks the dimethylamino group.
2,6-Dimethylpyridine: Lacks the dimethylamino and carboxylic acid groups
Uniqueness
4-Dimethylamino-6-methylpyridine-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties. The presence of both the dimethylamino and carboxylic acid groups allows it to participate in a wider range of chemical reactions compared to its analogues. This makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
4-(dimethylamino)-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-7(11(2)3)5-8(10-6)9(12)13/h4-5H,1-3H3,(H,12,13) |
InChI 键 |
CQMOEANOFLUBND-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C(=O)O)N(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3-tert-Butyl-[1,2,4]oxadiazol-5-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B8409514.png)










![Diphenyl[2-(trimethoxysilyl)ethyl]phosphane](/img/structure/B8409600.png)

